Na⁺/K⁺-ATPase Inhibitory Activity: Convallatoxin vs. Cymarin vs. Ouabain in PTX-Induced K⁺ Release
In a standardized palytoxin (PTX)-induced K⁺ release assay using rabbit erythrocytes, convallatoxin demonstrated an IC₅₀ of 0.9 μM for inhibiting K⁺ release. This places convallatoxin intermediate in potency between cymarin (IC₅₀ = 0.42 μM) and ouabain (IC₅₀ = 2.3 μM), and approximately 100-fold more potent than the clinically used glycosides digitoxin (IC₅₀ = 88 μM) and digoxin (IC₅₀ = 90 μM) [1]. Critically, the corresponding aglycones (ouabagenin, convallatoxigenin/strophanthidin, cymarigenin) failed to inhibit K⁺ release even at 10 μM, instead competitively antagonizing the glycosides' inhibitory effects [1]. This demonstrates that the sugar moiety is essential for the observed activity and that convallatoxin's single L-rhamnose confers potency advantages over the tri-digitoxose-bearing digoxin and digitoxin in this model [2].
| Evidence Dimension | Inhibition of PTX-induced K⁺ release (IC₅₀) |
|---|---|
| Target Compound Data | 0.9 μM |
| Comparator Or Baseline | Cymarin: 0.42 μM; Ouabain: 2.3 μM; Digitoxin: 88 μM; Digoxin: 90 μM |
| Quantified Difference | Convallatoxin is 2.6-fold less potent than cymarin, 2.6-fold more potent than ouabain, 98-fold more potent than digitoxin, and 100-fold more potent than digoxin |
| Conditions | Rabbit erythrocytes; PTX-induced K⁺ release assay |
Why This Matters
For researchers investigating cardenolide structure-activity relationships or Na⁺/K⁺-ATPase-mediated ion flux, convallatoxin provides a distinct intermediate potency benchmark with a single-sugar moiety, enabling differentiation from both the highly potent cymarin and the clinically used but weakly active digoxin/digitoxin in this specific assay context.
- [1] Ozaki H, Nagase H, Urakawa N. Sugar moiety of cardiac glycosides is essential for the inhibitory action on the palytoxin-induced K⁺ release from red blood cells. FEBS Lett. 1984;173(1):196-198. View Source
- [2] All Journals (biosci.alljournals.cn). Palytoxin-induced K⁺ release inhibition by cardiac glycosides — IC₅₀ ranking. View Source
